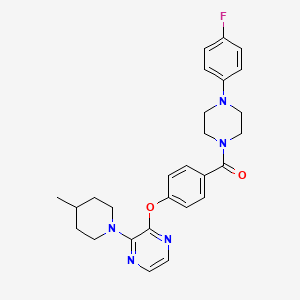

(4-(4-Fluorophenyl)piperazin-1-yl)(4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

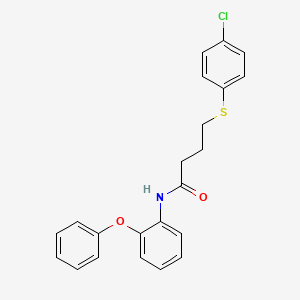

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, a pyrazine ring, and a methanone group . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation reactions . For instance, the compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was synthesized through a series of reactions involving the replacement of the naphthalene moiety with the benzene moiety .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Chemical Reactions Analysis

The compound has been studied for its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Analysis

Synthesis of Triazole Analogues of Piperazine : A study by Nagaraj, Srinivas, and Rao (2018) focused on synthesizing novel triazole analogues of piperazine, showing potential antibacterial activity against various human pathogenic bacteria. This research highlights the versatility of piperazine compounds in synthesizing new molecules with significant biological activities (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Analysis of Flunarizine and its Degradation Products : El-Sherbiny et al. (2005) developed methods for analyzing flunarizine in the presence of its degradation products, showcasing the importance of analytical techniques in quality control of pharmaceuticals containing complex molecules like piperazine derivatives (D. El-Sherbiny, M. Eid, D. El-wasseef, Riyad M Al-Ashan, F. Belal, 2005).

Biological Activity

Antibacterial and Antifungal Agents : Research by Sanjeeva, Reddy, and Venkata (2022) on novel 1,5-disubstituted pyrazole and isoxazole derivatives, including structures similar to the queried compound, demonstrated good antibacterial and antifungal activity. This study underscores the potential of these compounds in developing new antimicrobial agents (P. Sanjeeva, Reddy Y. Narendra, R. P. Venkata, 2022).

Wirkmechanismus

Target of Action

The primary target of this compound is Tyrosinase (TYR) . TYR is a type 3 copper-containing enzyme distributed in bacteria, fungi, plants, and animals . It plays a vital role in melanogenesis, catalyzing a multi-step conversion of mono- or di-phenolic compounds (e.g., L-Tyrosine, L-DOPA) to give eumelanin and pheomelanin .

Mode of Action

This compound acts as a competitive inhibitor of TYR . It is structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety, which is a key pharmacophoric feature for the inhibition of TYR . Docking analysis suggests its binding mode into TYR .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of TYR . TYR is the rate-limiting enzyme in melanogenesis, and its inhibition can lead to a decrease in the production of melanin .

Pharmacokinetics

The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring, is essential for the inhibitory effects on tyr . This suggests that the compound’s structure may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The compound exerts an antimelanogenic effect . Specifically, it has been found to be 100-fold more active than the reference compound kojic acid . It exerts this effect on B16F10 cells in the absence of cytotoxicity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-24-8-2-21(3-9-24)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-9,12-13,20H,10-11,14-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNQDKYKOGKYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)

![4-tert-butyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2753922.png)

![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)

![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)

![4-butyl-5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2753928.png)

![3-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2753929.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)